

Application Notes and Protocols for Xylose-3-¹³C in NMR Spectroscopy

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Compound of Interest

Compound Name: Xylose-3-¹³C

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Xylose-3-¹³C**, a stable isotope-labeled sugar, in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the detailed investigation of metabolic pathways, enzyme kinetics, and cellular physiology, making it an invaluable tool in drug development and biomedical research.

Introduction to Xylose-3-¹³C in NMR Spectroscopy

Xylose-3-¹³C is a specialized form of xylose where the carbon atom at the third position is replaced with its stable, NMR-active isotope, ¹³C. This isotopic label serves as a powerful probe to trace the metabolic fate of xylose within a biological system. When introduced to cells or organisms, the ¹³C label is incorporated into various downstream metabolites. By using ¹³C NMR spectroscopy, researchers can identify and quantify these labeled metabolites, providing a dynamic and detailed picture of metabolic fluxes through specific pathways. This approach is particularly valuable for studying the pentose phosphate pathway (PPP) and other metabolic routes involving xylose.

Data Presentation: Quantitative Parameters for NMR Spectroscopy

The following tables summarize key quantitative data for the successful application of **Xylose-3-¹³C** in NMR spectroscopy.

Table 1: Recommended Sample Preparation Parameters for **Xylose-3-13C** NMR

Parameter	Recommended Value	Notes
Concentration	10-100 mM	Higher concentrations improve signal-to-noise but may increase viscosity. ^{[1][2]} For cellular extracts, the concentration will depend on the extraction efficiency.
Isotopic Enrichment	>98%	High isotopic purity is crucial for unambiguous tracking and to minimize background noise from unlabeled species.
Solvent	D ₂ O (for aqueous samples)	Deuterated solvents are essential to avoid large solvent signals in the ¹ H spectrum, which can interfere with shimming and detection of low-concentration analytes. ^[3]
pH	6.5 - 7.5	Maintain pH close to physiological conditions for biological samples. Use appropriate buffers (e.g., phosphate buffer) made with D ₂ O.
NMR Tube	High-precision 5 mm NMR tubes	Ensure tubes are clean and free of any paramagnetic impurities. ^[4]

Table 2: Typical ¹³C Chemical Shifts of D-Xylose in D₂O

Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent. The presence of α and β anomers in solution results in distinct signals for each carbon.

Carbon Position	α -D-Xylopyranose (ppm)	β -D-Xylopyranose (ppm)	α -D-Xylofuranose (ppm)	β -D-Xylofuranose (ppm)
C1	93.7	98.1	97.0	103.2
C2	73.0	75.5	-	-
C3	74.3	77.3	-	-
C4	70.9	70.7	-	-
C5	62.4	66.7	-	-

Data compiled from publicly available spectral databases.

Experimental Protocols

Protocol for NMR Sample Preparation of Xylose-3-13C

This protocol outlines the steps for preparing a standard solution of **Xylose-3-13C** for direct NMR analysis.

Materials:

- **Xylose-3-13C** (isotopic purity >98%)
- Deuterium oxide (D₂O, 99.9%)
- High-precision 5 mm NMR tubes
- Vortex mixer
- Pipettes
- pH meter (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **Xylose-3-13C** to achieve a final concentration in the range of 10-100 mM. For example, for a 50 mM solution in 0.5 mL of D₂O, weigh out approximately 3.8 mg of **Xylose-3-13C** (MW ≈ 151.1 g/mol).
- Dissolution: Dissolve the weighed **Xylose-3-13C** in the appropriate volume of D₂O in a clean vial.
- Mixing: Gently vortex the solution until the **Xylose-3-13C** is completely dissolved.
- Transfer: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube.
- Capping: Securely cap the NMR tube to prevent evaporation.
- Labeling: Clearly label the NMR tube with the sample identification.

Protocol for Cellular Metabolic Labeling with Xylose-3-13C and Sample Extraction for NMR Analysis

This protocol describes the general procedure for introducing **Xylose-3-13C** to a cell culture, followed by quenching of metabolism and extraction of intracellular metabolites for NMR analysis.

Materials:

- Cell culture of interest
- Growth medium lacking unlabeled xylose
- **Xylose-3-13C**
- Quenching solution (e.g., 60% methanol, -40°C)
- Extraction solvent (e.g., boiling ethanol or methanol/chloroform/water mixture)
- Centrifuge
- Lyophilizer or vacuum concentrator

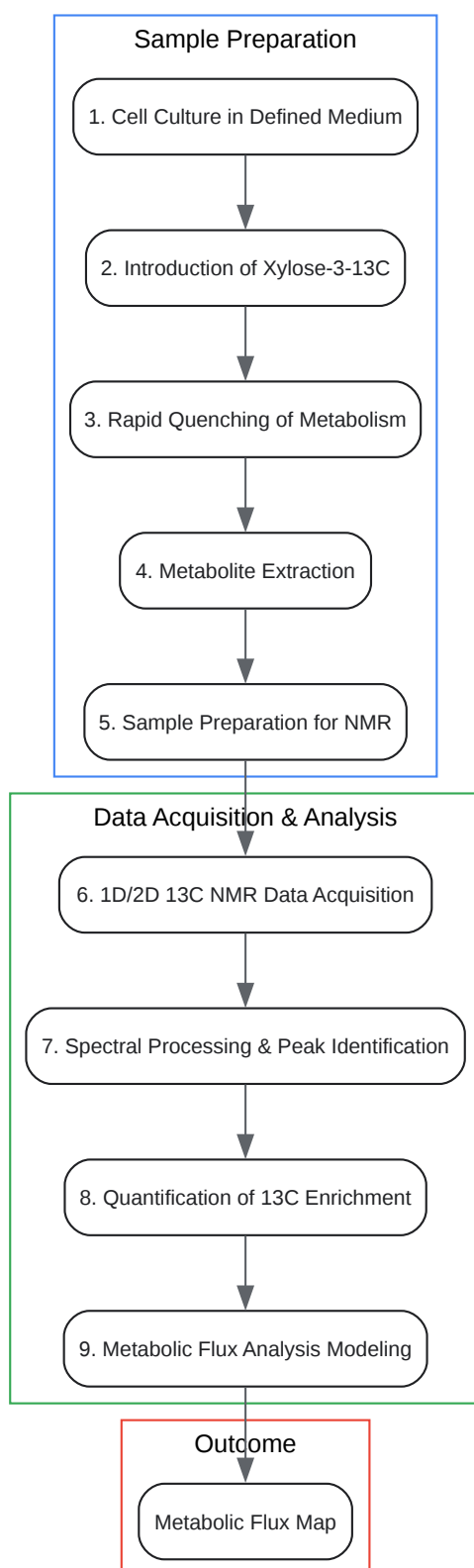
- D₂O with internal standard (e.g., DSS or TSP)

Procedure:

- Cell Culture: Grow the cells in a defined medium to a desired cell density.
- Labeling: Introduce **Xylose-3-13C** to the culture medium at a defined concentration. The duration of the labeling will depend on the specific metabolic pathway and organism being studied.
- Quenching: Rapidly quench the metabolic activity by adding a cold quenching solution. This step is critical to prevent further metabolic conversion of the labeled compounds.
- Harvesting: Separate the cells from the medium by centrifugation at a low temperature.
- Extraction: Resuspend the cell pellet in a suitable extraction solvent to lyse the cells and solubilize the intracellular metabolites.
- Separation: Centrifuge the mixture to pellet the cell debris.
- Drying: Transfer the supernatant containing the metabolites to a new tube and dry it using a lyophilizer or vacuum concentrator.
- Resuspension for NMR: Reconstitute the dried metabolite extract in a precise volume of D₂O containing a known concentration of an internal standard for quantification.
- NMR Analysis: Transfer the sample to an NMR tube for data acquisition.

Mandatory Visualizations

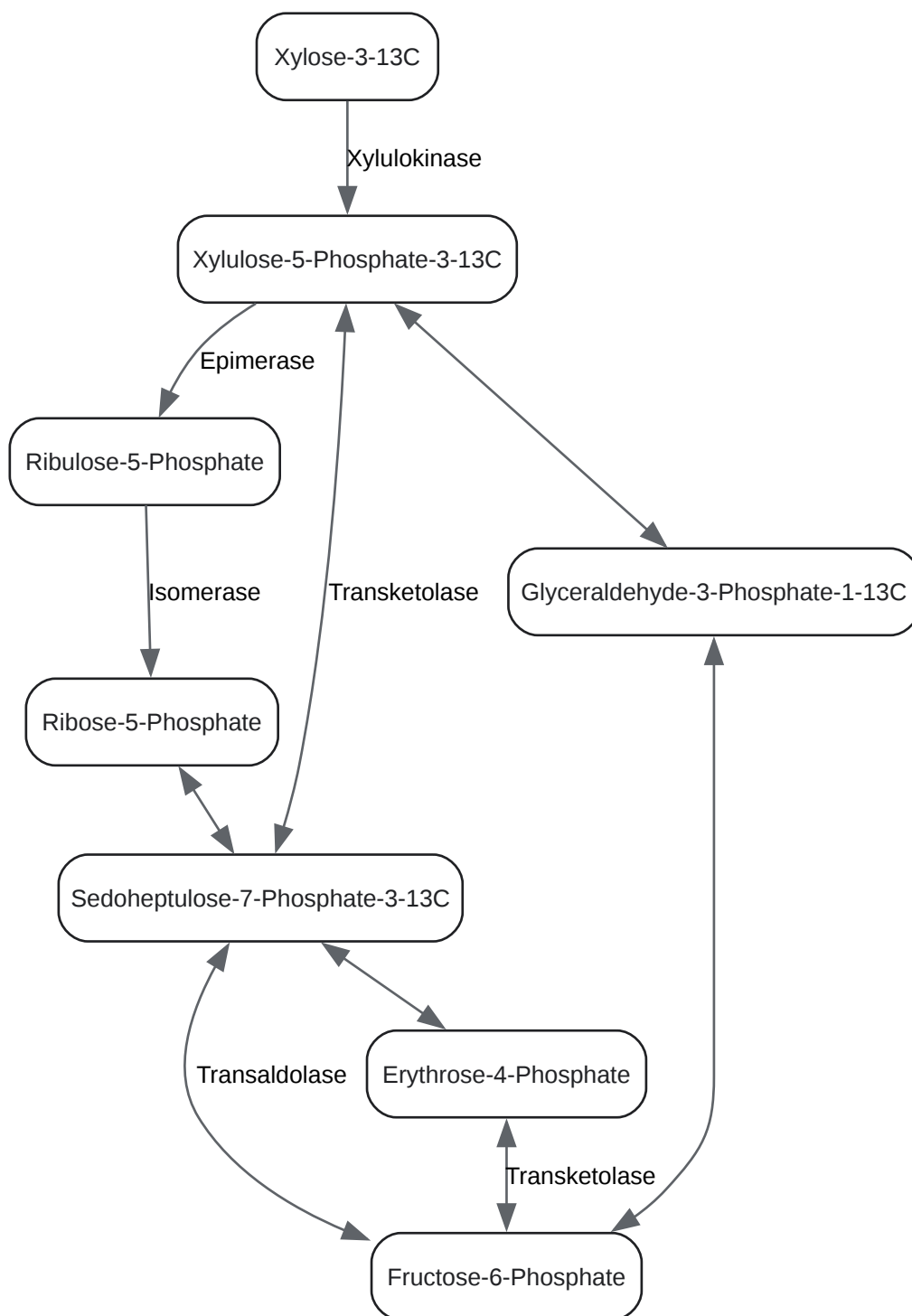
Experimental Workflow for Metabolic Flux Analysis using Xylose-3-13C



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Caption: Experimental workflow for ^{13}C -Metabolic Flux Analysis.

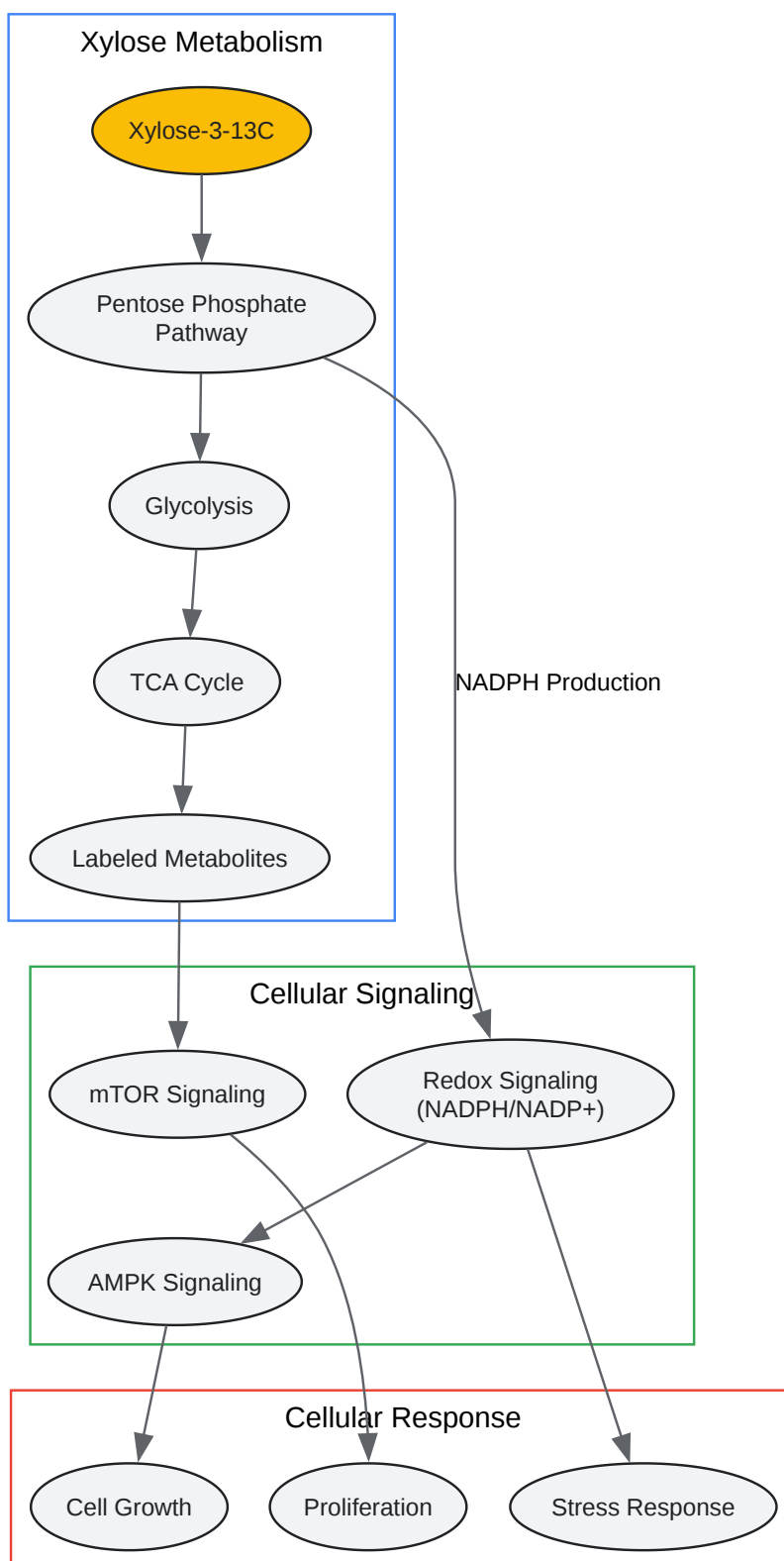
Tracing Xylose-3-¹³C through the Pentose Phosphate Pathway



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Caption: Tracing of ¹³C from Xylose-3-¹³C in the PPP.

Interplay of Xylose Metabolism and Cellular Signaling



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Caption: Xylose metabolism and its influence on signaling pathways.

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